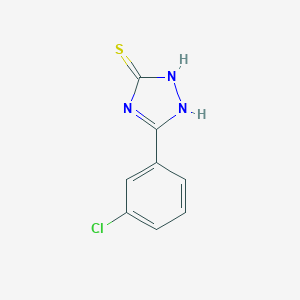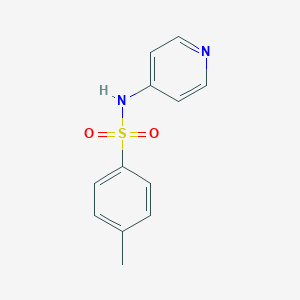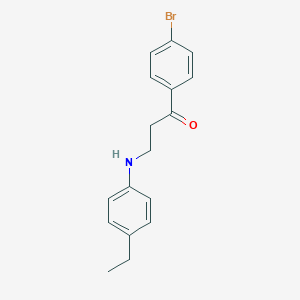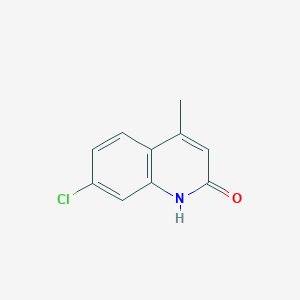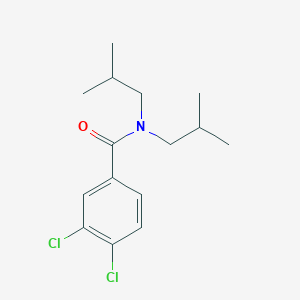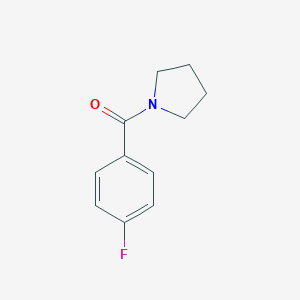
2-(Dichloromethyl)-3-nitrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dichloromethyl)-3-nitrothiophene is a chemical compound that is widely used in scientific research. It is a member of the thiophene family and is known for its unique properties.
Wissenschaftliche Forschungsanwendungen
2-(Dichloromethyl)-3-nitrothiophene has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of other compounds. It is also used as a reagent in organic synthesis reactions. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The exact mechanism of action of 2-(Dichloromethyl)-3-nitrothiophene is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and other microorganisms. It may also interact with certain enzymes and proteins, leading to the disruption of cellular processes.
Biochemical and physiological effects:
Studies have shown that 2-(Dichloromethyl)-3-nitrothiophene has a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Dichloromethyl)-3-nitrothiophene in lab experiments is its versatility. It can be used as a building block for the synthesis of a wide range of compounds, making it a valuable tool for organic chemists. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using 2-(Dichloromethyl)-3-nitrothiophene is its toxicity. It can be harmful if ingested or inhaled, and caution should be exercised when handling it.
Zukünftige Richtungen
There are several future directions for research on 2-(Dichloromethyl)-3-nitrothiophene. One area of interest is the development of new antimicrobial agents based on the structure of 2-(Dichloromethyl)-3-nitrothiophene. Another area of interest is the investigation of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(Dichloromethyl)-3-nitrothiophene and its potential applications in scientific research.
Synthesemethoden
The synthesis of 2-(Dichloromethyl)-3-nitrothiophene involves a multi-step process that requires careful attention to detail. The starting materials for the synthesis are 3-nitrothiophene and chloroacetyl chloride. The reaction between these two compounds is carried out in the presence of a catalyst such as aluminum chloride or zinc chloride. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
175731-00-7 |
|---|---|
Molekularformel |
C5H3Cl2NO2S |
Molekulargewicht |
212.05 g/mol |
IUPAC-Name |
2-(dichloromethyl)-3-nitrothiophene |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-5(7)4-3(8(9)10)1-2-11-4/h1-2,5H |
InChI-Schlüssel |
VOFPPKLWROYODF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1[N+](=O)[O-])C(Cl)Cl |
Kanonische SMILES |
C1=CSC(=C1[N+](=O)[O-])C(Cl)Cl |
Synonyme |
2-(dichloroMethyl)-3-nitrothiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)
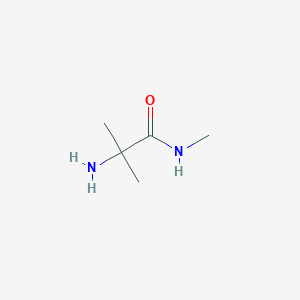

![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)
